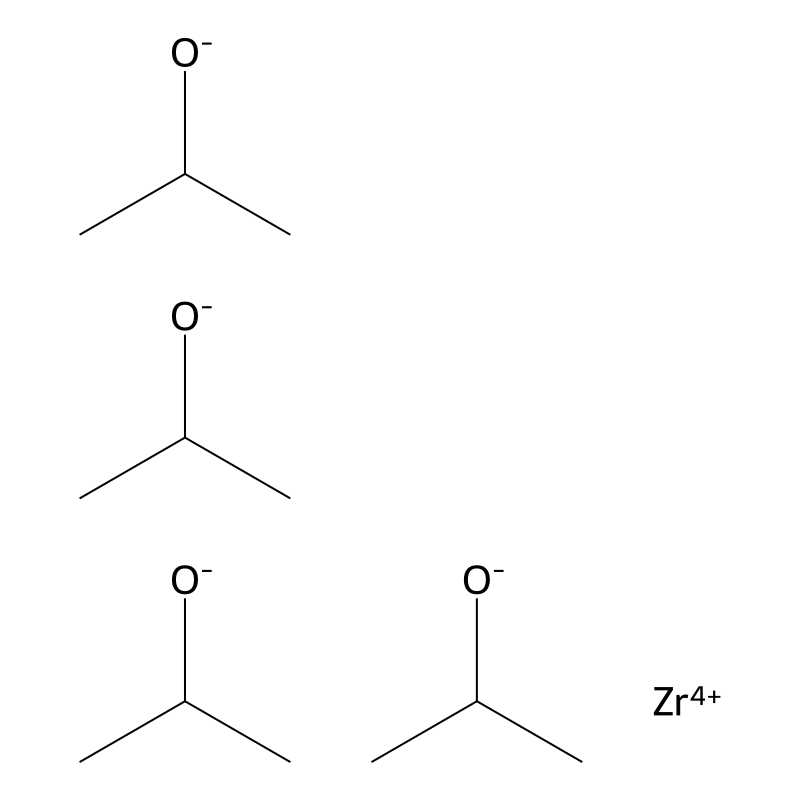

Zirconium(4+) propan-2-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zirconium(4+) propan-2-olate, commonly known as zirconium(IV) isopropoxide, is a chemical compound with the formula Zr(OCH(CH₃)₂)₄. This compound features four isopropoxide ligands coordinated to a zirconium ion, resulting in a white, moisture-sensitive powder that is soluble in organic solvents such as alcohols and ethers. It is primarily utilized as a precursor for synthesizing zirconium dioxide (ZrO₂) and other zirconium-based materials, playing a crucial role in various industrial and research applications, including catalysis and nanomaterials synthesis .

Zirconium isopropoxide is a flammable liquid (flash point ~30 °C) and can react violently with water, releasing flammable vapors. It is also classified as an irritant and may cause skin, eye, and respiratory tract irritation upon exposure. Proper handling procedures, including the use of personal protective equipment (PPE) such as gloves, goggles, and a fume hood, are essential when working with this compound.

Data:

- Flash Point: ~30 °C

Safety Precautions:

- Handle in a well-ventilated area.

- Wear appropriate PPE (gloves, goggles, respirator).

- Avoid contact with skin, eyes, and clothing.

- Keep away from heat, sparks, and open flames.

- Store under inert atmosphere (e.g., argon) to prevent moisture exposure.

Precursor for Zirconia Materials

One of the most prominent research applications of Zirconium(4+) propan-2-olate is as a precursor for zirconia (ZrO2) materials. Zirconia is a versatile material with exceptional properties like high strength, thermal stability, and resistance to corrosion. Through a process called sol-gel synthesis, zirconium isopropoxide can be converted into zirconia nanoparticles, thin films, and coatings. These materials find applications in various fields, including:

- Solid Oxide Fuel Cells (SOFCs): Zirconia-based electrolytes are crucial components of SOFCs due to their ionic conductivity at high temperatures []. Research explores using zirconium isopropoxide for the development of efficient and durable SOFC electrolytes [].

- Catalysis: Zirconia nanoparticles derived from zirconium isopropoxide exhibit excellent catalytic activity for various reactions. Studies investigate their potential for applications in clean energy technologies and chemical processing [, ].

Precursor for Functional Materials

Zirconium(4+) propan-2-olate can also be used as a precursor for synthesizing various functional materials with tailored properties. These materials have potential applications in diverse fields like:

- Biomaterials: Research explores using zirconium isopropoxide for developing biocompatible coatings for implants or drug delivery systems due to its bioactivity and controlled degradation properties [].

- Sensors: Zirconia-based materials derived from this precursor can be used for gas sensing applications due to their ability to interact with specific gas molecules [].

- Hydrolysis: When reacted with water, it produces zirconium dioxide and isopropyl alcohol:

- Alcoholysis: This compound can react with other alcohols to form mixed alkoxides.

- Complexation: It can form complexes with various ligands, such as aminoalcohols, enhancing its utility in coordination chemistry .

While specific biological activities of zirconium(4+) propan-2-olate are not extensively documented, its derivatives and related compounds have shown potential in biomedical applications. For instance, zirconium dioxide has been investigated for its biocompatibility and use in drug delivery systems and as a scaffold material in tissue engineering. The interactions of zirconium compounds with biological systems remain an area of ongoing research .

Zirconium(4+) propan-2-olate can be synthesized through several methods:

- Reaction of Zirconium Tetrachloride with Isopropyl Alcohol:

- Zirconium tetrachloride is dissolved in isopropyl alcohol.

- A base (e.g., sodium hydroxide) is added to facilitate the reaction.

- The product is isolated through filtration and recrystallization.

- Non-Hydrolytic Sol-Gel Process:

Zirconium(4+) propan-2-olate has a wide range of applications:

- Catalyst Precursor: It serves as a precursor for catalysts used in organic reactions, including polymerization and oxidation processes.

- Nanomaterials Synthesis: It is utilized in the production of zirconia nanoparticles, which have applications in electronics, optics, and materials science.

- Ceramic Manufacturing: The compound is integral in synthesizing ceramic materials due to its ability to form stable zirconia .

Interaction studies involving zirconium(4+) propan-2-olate focus on its reactivity with various ligands and solvents. Research has demonstrated that it can form stable complexes with aminoalcohols and other organic molecules, which can modify the physical properties of the resulting materials. These interactions are crucial for developing advanced materials with tailored functionalities for specific applications .

Zirconium(4+) propan-2-olate can be compared with several similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Zirconium(IV) butoxide | Butoxide ligands | Similar reactivity but different solubility properties. |

| Zirconium(IV) ethoxide | Ethoxide ligands | Used for similar applications but exhibits varied reactivity. |

| Titanium(IV) isopropoxide | Titanium instead of zirconium | Similar structure; used in different catalytic processes. |

Uniqueness

Zirconium(4+) propan-2-olate stands out due to its specific reactivity profile and solubility characteristics, making it particularly effective for synthesizing zirconium dioxide and hybrid polymers. Its ability to form stable complexes enhances its versatility across various scientific fields .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable